molecular formula C14H22ClNO B2468090 (S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride

(S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride

Cat. No.: B2468090
M. Wt: 255.78 g/mol
InChI Key: WQZOPGSQNJGSJO-YDALLXLXSA-N
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Description

(S)-8-Methoxy-N-propyl-2-aminotetraline hydrochloride is a chiral aminotetraline derivative characterized by a methoxy group at the 8-position of the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold and a propylamine substituent at the 2-position. The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. The S-enantiomer configuration is critical, as stereochemistry often influences biological activity and receptor binding .

Key structural features:

  • Tetralin backbone: A bicyclic system providing rigidity and lipophilicity.
  • 8-Methoxy group: Electron-donating substituent that may modulate pharmacokinetics or receptor interactions.
  • Hydrochloride salt: Improves aqueous solubility and crystallinity for formulation .

Properties

IUPAC Name

(2S)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-8-7-11-5-4-6-14(16-2)13(11)10-12;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZOPGSQNJGSJO-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)C(=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride is a synthetic compound belonging to the class of aminotetralines, which has garnered attention for its potential neuropharmacological applications. This article explores its biological activity, including receptor interactions, pharmacological effects, and structural characteristics that contribute to its unique properties.

Chemical Structure and Properties

This compound has a complex structure characterized by:

  • Molecular Formula : C₁₄H₁₉ClN₂O
  • Molecular Weight : Approximately 250.77 g/mol

The compound features a methoxy group and a propyl amine substituent on a tetraline backbone, which is crucial for its biological activity. The presence of these functional groups allows for interactions with various neurotransmitter systems, particularly dopamine and serotonin receptors.

Research indicates that this compound exhibits significant binding affinity to dopamine D2 receptors and serotonin 5-HT1 receptors. Its mechanism of action involves:

  • Dopamine Receptor Modulation : The compound acts as an agonist at D2 receptors, influencing dopaminergic signaling pathways that are critical in mood regulation and movement control .
  • Serotonin Receptor Interaction : It also interacts with serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .

Pharmacological Effects

  • Neuroprotective Properties : Studies have shown that this compound exhibits neuroprotective effects, which may be beneficial in neurodegenerative diseases .
  • Antioxidant Activity : The compound has been associated with antioxidant properties that could mitigate oxidative stress in neuronal tissues.
  • Potential Antidepressant Effects : Given its interactions with serotonin and dopamine systems, it may have antidepressant-like effects, warranting further investigation in clinical settings .

Comparative Biological Activity

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructural FeaturesBiological Activity
2-AminotetralinBasic tetralin structureDopamine receptor activity
8-Hydroxy-N-propyl-tetralinHydroxyl substitutionNeuroprotective effects
4-Methyl-N-propyl-tetralinMethyl substitution on the aromatic ringAntidepressant properties
7-Methoxy-N-propyl-tetralinMethoxy group at different positionPotential anxiolytic effects

The distinct combination of functional groups in this compound may confer unique receptor selectivity compared to these analogs.

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in modulating dopamine release and receptor binding. For instance, PET imaging studies showed a dose-dependent decrease in D2 receptor binding following administration of the compound, indicating its agonistic properties .

Clinical Implications

The pharmacological profile suggests potential therapeutic applications in treating conditions such as:

  • Depression : Due to its serotonergic activity.
  • Parkinson's Disease : By modulating dopaminergic pathways.
  • Anxiety Disorders : Leveraging its interaction with serotonin receptors.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Potential
    • Initial research suggests that (S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride may exhibit antidepressant-like effects. Studies indicate that it interacts with serotonin receptors, particularly the 5-HT1A subtype, which is crucial for mood regulation .
  • Analgesic Effects
    • The compound has been investigated for its analgesic properties, potentially providing relief from pain through modulation of neurotransmitter systems involved in pain perception.
  • Neuroprotective Properties
    • There is emerging evidence suggesting that this compound may offer neuroprotective benefits, particularly in conditions like Alzheimer's and Parkinson's disease. Its ability to influence dopamine and serotonin pathways positions it as a candidate for further research in neurodegenerative disorders .
  • Research on Addiction
    • The compound's interaction with dopamine receptors also makes it relevant in addiction research, where modulation of dopaminergic signaling is critical for addressing substance use disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantExhibits potential antidepressant-like effects
AnalgesicPotential analgesic properties
NeuroprotectiveMay provide neuroprotection in neurodegenerative diseases
Addiction ResearchRelevant for studies on dopaminergic modulation

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including transamination processes that yield high enantiomeric purity. Recent advancements in biocatalysis have improved the efficiency of synthesizing this compound, making it more accessible for research applications .

Comparison with Similar Compounds

Research Findings and Commercial Considerations

  • Salt Selection : Hydrochloride is preferred over alternatives (e.g., sodium, tetrahydrochloride) for optimal stability and bioavailability in neurological targets .
  • Structural Analogues : PPHT’s lower price (2405.7 USD/10 mg) may reflect simpler synthesis or established production pipelines .

Q & A

Q. What are the recommended synthetic routes for (S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves reductive amination of 8-methoxy-2-tetralone with n-propylamine, followed by chiral resolution to isolate the (S)-enantiomer. Enantiomeric purity is achieved via chiral HPLC using columns like Chiralpak® IA or IB with a mobile phase of hexane:isopropanol (90:10) containing 0.1% diethylamine . Intermediate steps may require protecting group strategies (e.g., Boc for amine protection) to prevent racemization. Post-synthesis, polarimetric analysis ([α]D) and NMR comparison with reference standards (e.g., USP/EP impurity guidelines) validate stereochemical integrity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1^1H NMR (DMSO-d6) should show characteristic signals: δ 6.7–7.1 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.0–1.5 ppm (propyl chain). 13^{13}C NMR confirms the tetraline backbone (C-2 amine at ~50 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+) expected at m/z 264.2, with HCl adduct confirmed via isotopic patterns.
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry by comparing unit cell parameters with published data (e.g., CCDC entries for analogous aminotetralines) .

Q. What pharmacological targets are associated with this compound based on structural analogs?

  • Methodological Answer : The compound is structurally related to dopaminergic ligands like (S)-7-MeO-DPAT, a selective dopamine D3 receptor agonist (Ki ~0.5 nM) . In vitro receptor binding assays (radioligand: 3^3H-spiperone) should be conducted to quantify affinity for D2/D3 receptors. Cross-reactivity with serotonin receptors (5-HT1A_{1A}, 5-HT2A_{2A}) must be assessed via competitive binding studies using HEK-293 cells expressing human receptors .

Advanced Research Questions

Q. What experimental strategies optimize the yield of this compound while minimizing racemization?

  • Methodological Answer :
  • Reaction Conditions : Use low-temperature (-20°C) reductive amination with NaBH4_4/AcOH to stabilize intermediates.
  • Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions compared to protic solvents .
  • Catalysis : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric hydrogenation with Ru-BINAP catalysts enhance enantioselectivity (>95% ee) .
  • Yield Monitoring : Track intermediates via TLC (silica gel, ethyl acetate:hexane = 1:3) and quantify racemization by chiral HPLC at each step .

Q. How do stability studies under varying pH and temperature conditions inform the storage and handling of this compound?

  • Methodological Answer :
  • pH Stability : Accelerated degradation studies (40°C/75% RH) in buffers (pH 1–9) show maximum stability at pH 4–6. Acidic conditions (pH <3) hydrolyze the methoxy group, while alkaline conditions (pH >8) promote amine oxidation .
  • Thermal Stability : Long-term storage at -20°C in amber vials with desiccants (silica gel) prevents photodegradation and hygroscopicity-induced clumping .
  • Analytical Validation : Use UPLC-PDA (220 nm) to monitor degradation products (e.g., 8-hydroxy analogs) with a C18 column (gradient: 0.1% TFA in water/acetonitrile) .

Q. What analytical approaches resolve contradictions in reported receptor binding affinities of this compound across studies?

  • Methodological Answer :
  • Assay Standardization : Use uniform cell lines (e.g., CHO-K1 expressing human D3 receptors) and control ligands (e.g., quinpirole for D2/D3). Discrepancies may arise from differences in membrane preparation or GTPγS binding protocols .
  • Data Normalization : Express results as % inhibition relative to reference agonists/antagonists. Address batch-to-b variability by including internal standards (e.g., 3^3H-SCH23390 for D1 receptors) .
  • Meta-Analysis : Apply statistical tools (e.g., Prism®) to compare Ki values across studies, accounting for ligand depletion and nonspecific binding corrections .

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